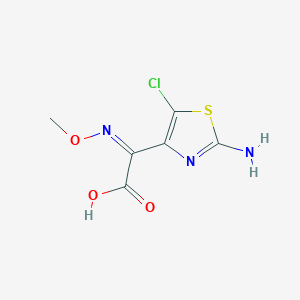
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an amino group, a chlorine atom, and a methoxyimino group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the corresponding oxime with methanol in the presence of an acid catalyst.
Formation of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the methoxyimino group, converting it to the corresponding amine.
Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thiazole derivatives.
科学研究应用
(Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific application and biological context.
相似化合物的比较
(Z)-2-(2-amino-5-bromothiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure with a bromine atom instead of chlorine.
(Z)-2-(2-amino-5-fluorothiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure with a fluorine atom instead of chlorine.
(Z)-2-(2-amino-5-methylthiazol-4-yl)-2-(methoxyimino)acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness: (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s lipophilicity and ability to interact with biological targets.
属性
CAS 编号 |
71445-30-2 |
|---|---|
分子式 |
C6H6ClN3O3S |
分子量 |
235.65 g/mol |
IUPAC 名称 |
(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C6H6ClN3O3S/c1-13-10-3(5(11)12)2-4(7)14-6(8)9-2/h1H3,(H2,8,9)(H,11,12)/b10-3- |
InChI 键 |
KREURDNASOOIGJ-KMKOMSMNSA-N |
手性 SMILES |
CO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)O |
规范 SMILES |
CON=C(C1=C(SC(=N1)N)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)
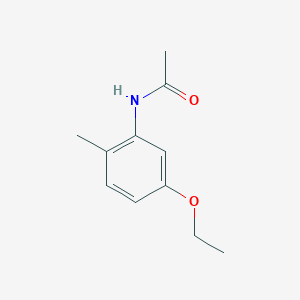

![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)

![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
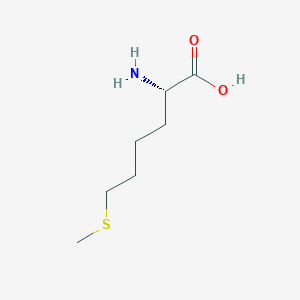

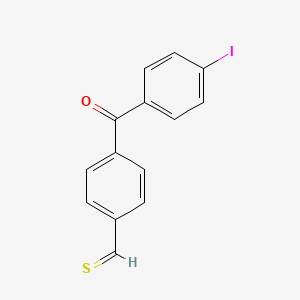

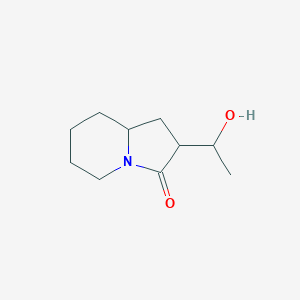
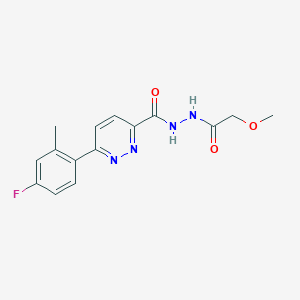
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
